Fmoc-Thr(tBu)-Phe-OH

Description

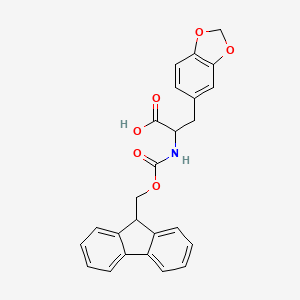

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO6/c27-24(28)21(11-15-9-10-22-23(12-15)32-14-31-22)26-25(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13-14H2,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRIPJFWEWCYMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of Fmoc Thr Tbu Phe Oh

Optimized Synthesis Strategies for Fmoc-Thr(tBu)-Phe-OH as a Building Block

The synthesis and subsequent use of this compound are governed by principles of both solution-phase and solid-phase peptide synthesis (SPPS). The creation of the dipeptide itself is typically accomplished in solution, while its primary application lies in its incorporation into larger peptide chains using SPPS techniques. nih.govrsc.org

The formation of the this compound dipeptide is achieved through the coupling of its constituent amino acid derivatives in the solution phase. This process involves the reaction between N-terminally protected Fmoc-Thr(tBu)-OH and a C-terminally protected phenylalanine derivative, typically a methyl or benzyl (B1604629) ester (e.g., L-Phenylalanine methyl ester). nih.gov

The core of this synthesis is the activation of the carboxylic acid of Fmoc-Thr(tBu)-OH to facilitate amide bond formation. A variety of coupling reagents can be employed for this purpose. A common and effective method involves the use of an aminium-based reagent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of an additive such as HOBt (1-hydroxybenzotriazole) and a tertiary base like DIPEA (N,N-diisopropylethylamine). nih.gov This combination generates a highly reactive HOBt-ester of the Fmoc-amino acid, which then readily reacts with the free amino group of the phenylalanine ester. The reaction is typically carried out in a polar aprotic solvent such as DMF (dimethylformamide) at room temperature. nih.gov

Following the successful coupling to form Fmoc-Thr(tBu)-Phe-OMe, the final step is the saponification (hydrolysis) of the methyl ester to yield the free carboxylic acid, this compound, without affecting the Fmoc or tBu protecting groups. This selective deprotection is crucial for rendering the dipeptide active for subsequent coupling reactions in SPPS.

The primary utility of this compound is as a building block in Fmoc/tBu-based solid-phase peptide synthesis (SPPS). acs.orgluxembourg-bio.com Incorporating a dipeptide unit can circumvent potential difficulties associated with stepwise coupling, such as aggregation or the formation of side products like diketopiperazine, which is especially prevalent when proline is one of the first two residues from the resin. peptide.com

The choice of resin and linker is critical in SPPS as it dictates the conditions for final peptide cleavage and determines the C-terminal functionality (acid or amide).

For the synthesis of peptides with a C-terminal carboxylic acid, highly acid-sensitive resins are preferred. These allow the peptide to be cleaved from the support while keeping the acid-labile side-chain protecting groups, like tBu, intact if necessary (for the synthesis of protected peptide fragments). acs.org Commonly used resins for this purpose include:

2-Chlorotrityl chloride (2-CTC) resin: This resin is particularly advantageous as it allows for the attachment of the first amino acid (or in this case, the dipeptide) with minimal risk of racemization. mesalabs.com Cleavage from 2-CTC resin can be achieved under very mild acidic conditions, which preserves side-chain protecting groups. acs.org

Wang resin: A hydroxymethyl-based resin that yields a C-terminal acid upon cleavage with strong acid, typically TFA. mesalabs.com However, the initial loading of the first amino acid can be prone to epimerization. mesalabs.com

Rink Acid resin: This benzhydryl-based resin is also highly acid-sensitive and suitable for preparing protected peptide acids. acs.org

For peptides with a C-terminal amide, resins like the Rink Amide or Sieber resins are employed. sigmaaldrich.compeptide.com These contain linkers that, upon cleavage with TFA, generate a C-terminal amide functionality.

| Resin Type | Linker Type | Cleavage Condition | C-Terminal Product | Key Advantages |

|---|---|---|---|---|

| 2-Chlorotrityl Chloride (2-CTC) | Trityl | Mild acid (e.g., dilute TFA) | Acid | Minimizes epimerization during loading. mesalabs.com |

| Wang | p-alkoxybenzyl alcohol | Strong acid (e.g., TFA) | Acid | Widely used standard resin. peptide.com |

| Rink Amide | Benzhydrylamine | Strong acid (e.g., TFA) | Amide | Standard for peptide amides. sigmaaldrich.compeptide.com |

| Sieber | Xanthenyl | Strong acid (e.g., TFA) | Amide | Yields fully protected peptide amides. peptide.com |

The integration of the this compound dipeptide onto the N-terminus of a resin-bound peptide chain requires efficient activation of its C-terminal carboxyl group. The steric hindrance from the tBu group on the threonine residue can make this coupling challenging, necessitating robust coupling reagents. google.com

Commonly used coupling systems in Fmoc-SPPS include:

Carbodiimides: Reagents like DIC (N,N'-diisopropylcarbodiimide) are frequently used, almost always in combination with nucleophilic additives to improve efficiency and suppress side reactions. unibo.itbachem.com

Aminium/Uronium Salts: Reagents such as HBTU, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective. du.ac.insigmaaldrich.comrsc.org HATU, in particular, is noted for its high efficiency, especially with hindered couplings. acs.orgdu.ac.in

The choice of additive is also crucial. OxymaPure (Ethyl cyanohydroxyiminoacetate) and HOBt are common choices that form highly reactive esters and help minimize racemization. unibo.itbachem.com The combination of DIC/OxymaPure is recognized as a highly efficient system that reduces epimerization more effectively than DIC/HOBt. unibo.it For particularly difficult couplings, such as acylating a hindered secondary amine, more potent reagents like PyBrOP or the use of pre-formed amino acid fluorides might be considered. sigmaaldrich.com

| Coupling Reagent | Additive | Typical Use Case | Reference |

|---|---|---|---|

| DIC | OxymaPure | Standard, efficient coupling with reduced epimerization. | unibo.it |

| HATU | DIPEA | Highly efficient, good for sterically hindered couplings. | acs.orgdu.ac.in |

| HBTU | DIPEA/HOBt | Common and effective aminium salt reagent. | du.ac.in |

| PyBOP | DIPEA/HOBt | Effective phosphonium (B103445) salt reagent. | sigmaaldrich.comrsc.org |

Epimerization, the loss of stereochemical integrity at the α-carbon, is a significant risk when coupling peptide fragments or N-protected amino acids. The C-terminal phenylalanine of the this compound dipeptide is susceptible to racemization during its activation and coupling. This occurs via the formation of a 5(4H)-oxazolone intermediate. du.ac.in

Several strategies are employed to suppress this side reaction:

Use of Additives: The addition of HOBt or, more effectively, OxymaPure to carbodiimide-mediated couplings is a primary strategy. peptide.comunibo.itbachem.com These additives react with the activated carboxyl group to form an active ester that is less prone to oxazolone (B7731731) formation than other activated species.

Urethane-Protected Amino Acids: The Fmoc group itself, being a urethane-type protecting group, helps to reduce the rate of epimerization compared to other types of N-protecting groups. du.ac.in

Choice of Coupling Reagent: Uronium/aminium reagents based on HOAt (1-hydroxy-7-azabenzotriazole), such as HATU, are reported to be more efficient at reducing epimerization than their HOBt-based counterparts. du.ac.in

Base-Free Conditions: For extremely sensitive amino acids like Cysteine, performing the coupling under base-free conditions (e.g., DIC/HOBt) can be one of the best methods to minimize racemization. bachem.com

Addition of Metal Salts: In some cases, the addition of copper(II) chloride (CuCl₂) has been shown to be effective in suppressing racemization during both solution-phase and solid-phase synthesis. nih.govpeptide.com

After the this compound dipeptide has been successfully coupled to the resin-bound peptide chain, its N-terminal Fmoc group must be removed to allow for the addition of the next amino acid.

The standard and most widely used method for Fmoc deprotection is treatment with a solution of a secondary amine, typically 20% piperidine (B6355638) in a solvent like DMF. scielo.org.mxiris-biotech.dersc.org The mechanism involves a base-catalyzed β-elimination (E1cB mechanism), which cleaves the Fmoc group, releasing the free N-terminal amine on the peptide and generating a dibenzofulvene (DBF)-piperidine adduct. acs.org This adduct is soluble and easily washed away. scielo.org.mx

While highly effective, the process requires careful management to ensure complete deprotection without causing side reactions.

Reaction Time and Concentration: Standard protocols often use a two-step treatment (e.g., 1 minute followed by 7-10 minutes) with 20% piperidine/DMF to ensure the reaction goes to completion. acs.orgpeptide.com Using lower concentrations of piperidine (e.g., 5%) significantly increases the required deprotection time. scielo.org.mx

Alternative Bases: Due to piperidine's classification as a controlled substance, alternative bases have been investigated. 4-methylpiperidine (B120128) (4-MP) has been shown to be an equally effective reagent for Fmoc removal. scielo.org.mx Other bases like pyrrolidine (B122466) have also been identified as efficient alternatives. acs.org In some cases, very strong, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are used, especially for difficult sequences or to overcome aggregation, though its high basicity can promote other side reactions. rsc.orgacs.org

Monitoring Efficiency: The efficiency of the deprotection step can be monitored quantitatively by UV/Vis spectroscopy, measuring the absorbance of the released DBF-adduct at around 301 nm. rsc.orgiris-biotech.de This allows for the optimization of reaction times and confirmation of reaction completion, which is crucial to avoid the formation of deletion sequences in the final peptide product. iris-biotech.de

Solid-Phase Synthesis Techniques for Incorporating this compound

Automated and Flow Chemistry Approaches for Peptide Synthesis incorporating this compound

The integration of this compound into automated solid-phase peptide synthesis (SPPS) and flow chemistry systems has significantly enhanced the efficiency of producing long and complex peptides. rsc.orgnih.gov

Automated Solid-Phase Peptide Synthesis (SPPS):

Automated synthesizers are widely used for the stepwise assembly of peptides on a solid support. rsc.orgpeptide.com In a typical automated Fmoc-SPPS cycle, the resin-bound peptide undergoes N-terminal Fmoc deprotection, followed by washing and coupling of the next Fmoc-protected amino acid, such as this compound. peptide.comgoogle.com The use of automated systems allows for precise control over reaction times, reagent delivery, and washing steps, which is crucial for achieving high purity of the final peptide. rsc.org For sterically hindered residues like those in this compound, longer coupling times may be programmed into the automated synthesizer to ensure complete reaction. nih.gov

Flow Chemistry:

Automated flow-based peptide synthesis (AFPS) represents a further advancement, where reagents are continuously passed through a reactor containing the solid support. rsc.org This method offers advantages such as improved heat and mass transfer, leading to faster reaction times and potentially higher purities. For instance, in some AFPS systems, coupling reactions can be completed in minutes at elevated temperatures. rsc.org The incorporation of this compound in a flow-based system would follow the general principles of AFPS, with the dipeptide dissolved in a suitable solvent and pumped through the reactor for coupling to the resin-bound peptide chain. rsc.org

| Synthesis Parameter | Automated SPPS (Batch) | Automated Flow Chemistry (AFPS) |

| Reaction Time | Longer, typically 30-60 min per coupling | Shorter, can be < 5 min per coupling |

| Reagent Consumption | Higher, due to batch washing | Lower, due to efficient flushing |

| Heat Transfer | Less efficient | Highly efficient |

| Scalability | Well-established for various scales | Promising for both small and large scale |

Enzymatic Synthesis and Biocatalytic Routes to this compound (or related protected peptides)

While chemical synthesis is the dominant method, enzymatic approaches for peptide bond formation offer advantages in terms of stereoselectivity and milder reaction conditions. The use of proteases, such as thermolysin, has been explored for the synthesis of dipeptides. researchgate.net In a chemo-enzymatic peptide synthesis (CEPS) approach, protected amino acids or dipeptides can be coupled using enzymes. bachem.com This strategy could potentially be applied to the synthesis of this compound, where an enzyme would catalyze the formation of the peptide bond between Fmoc-Thr(tBu)-OH and Phe-OH or a C-terminally protected phenylalanine derivative. This method avoids the need for chemical coupling reagents, which can sometimes lead to side reactions. bachem.com

Derivatization and Functionalization Reactions of this compound

The chemical structure of this compound allows for various modifications to tailor its properties for specific applications in peptide and medicinal chemistry. rsc.org

Modification of the C-Terminal Carboxyl Group for Specific Peptide Constructs

The C-terminal carboxyl group of this compound is a key site for modification. A common transformation is the conversion to a C-terminal amide. This is often achieved by synthesizing the peptide on a Rink amide resin, which upon cleavage with an acid like trifluoroacetic acid (TFA), yields the peptide amide. nih.gov Alternatively, the carboxyl group can be activated and reacted with an amine in solution to form the amide. This modification is important as many biologically active peptides possess a C-terminal amide, which can increase their stability and biological activity.

Another important modification is the formation of esters, such as methyl or benzyl esters, which can serve as protecting groups during solution-phase synthesis or be part of the final peptide construct. bachem.com

Development of Precursors for N-Methyl Amino Acids and Peptidomimetics

N-methylation of amino acids within a peptide sequence is a common strategy to enhance metabolic stability and cell permeability. csic.es this compound can be a starting point for creating N-methylated dipeptides. A published method involves the solid-phase synthesis of Fmoc-N-Me-AA-OH using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. csic.es This involves attaching Fmoc-Thr(tBu)-OH to the resin, followed by Fmoc deprotection, protection of the α-amino group with an o-nitrobenzenesulfonyl (o-NBS) group, methylation, and subsequent deprotection to yield the N-methylated amino acid. csic.esacs.org A similar strategy could be envisioned for the N-methylation of the phenylalanine residue within the dipeptide. The resulting N-methylated dipeptide building block can then be incorporated into longer peptide sequences. csic.esp3bio.com

Integration into Bioconjugation Strategies

The versatile structure of this compound allows for its incorporation into peptides that can be further modified for bioconjugation. After the dipeptide is incorporated into a larger peptide and the protecting groups are removed, the threonine side-chain hydroxyl group or the phenylalanine aromatic ring can be sites for attaching other molecules, such as fluorescent dyes, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs. For example, peptides containing threonine can be modified for attachment to other molecules. d-nb.info While direct bioconjugation to this compound itself is less common, its role as a precursor to functionalizable peptides is significant.

Purification and Isolation Techniques for Research-Grade this compound and its Derivatives

Achieving high purity is essential for the use of this compound and its derivatives in research and development. The primary method for purification is reversed-phase high-performance liquid chromatography (RP-HPLC). rsc.org

Purification Process:

Cleavage and Deprotection: After synthesis, if the peptide is on a solid support, it is cleaved from the resin and the side-chain protecting groups are removed, typically using a cocktail containing a strong acid like TFA and scavengers to prevent side reactions. thermofisher.commdpi.com

Precipitation and Extraction: The crude peptide is often precipitated from the cleavage mixture using a cold solvent like diethyl ether. sigmaaldrich.com This helps to remove many of the scavengers and other small molecule impurities.

RP-HPLC Purification: The crude peptide is dissolved in a suitable solvent and purified by preparative RP-HPLC. A C18 column is commonly used, and the peptide is eluted using a gradient of an organic solvent (like acetonitrile) in water, with an acidic modifier such as TFA. rsc.orgphenomenex.com Fractions are collected and analyzed for purity.

Lyophilization: The pure fractions are combined and lyophilized (freeze-dried) to obtain the final peptide as a fluffy, white powder. rsc.orgacsgcipr.org

Analytical Techniques for Purity Assessment:

Analytical RP-HPLC: Used to determine the purity of the final product. phenomenex.comnih.gov

Mass Spectrometry (MS): Confirms the identity of the peptide by verifying its molecular weight. d-nb.info

| Technique | Purpose | Key Parameters |

| Preparative RP-HPLC | Purification of the crude peptide | Column type (e.g., C18), solvent gradient, flow rate |

| Analytical RP-HPLC | Purity assessment of the final product | Column type, solvent gradient, detection wavelength (e.g., 220 nm) |

| Mass Spectrometry | Identity confirmation | Mass-to-charge ratio (m/z) |

| Lyophilization | Isolation of the pure peptide | Temperature, pressure |

Chromatographic Purification Strategies (HPLC)

The purification of the protected dipeptide this compound is critical to remove impurities such as deletion peptides, products of incomplete deprotection, or side-reaction adducts generated during synthesis. ajpamc.com High-Performance Liquid Chromatography (HPLC), particularly in a preparative, reversed-phase (RP-HPLC) format, stands as the predominant methodology for achieving the high purity required for subsequent peptide synthesis steps. ajpamc.comethz.ch

The principle of RP-HPLC relies on the hydrophobic interactions between the analyte and the stationary phase. For Fmoc-protected peptides like this compound, C18 (octadecylsilyl) and C4 (butylsilyl) silica-based columns are the most commonly employed stationary phases. nih.gov The hydrophobicity imparted by the Fluorenylmethyloxycarbonyl (Fmoc), tert-butyl (tBu), and phenylalanine side-chain groups ensures strong retention on these non-polar columns.

Elution is typically achieved using a gradient of an organic solvent (the strong mobile phase, or 'B' solvent), most commonly acetonitrile (B52724) (ACN), mixed with an aqueous solvent (the weak mobile phase, or 'A' solvent). nih.govnih.gov Both phases are usually acidified with a low concentration (0.05-0.2%) of trifluoroacetic acid (TFA). nih.govnih.gov TFA acts as an ion-pairing agent, masking residual silanol (B1196071) groups on the stationary phase and protonating the terminal carboxylic acid of the dipeptide, which sharpens the resulting chromatographic peaks. The strong UV absorbance of the Fmoc group (around 265-280 nm) allows for sensitive detection and accurate fraction collection. nih.govchinesechemsoc.org

Research on structurally similar peptides provides a blueprint for effective purification protocols. For instance, the purification of a closely related dipeptide, Fmoc-tfT(tBu)-Phe-OMe, was successfully achieved using a Kromasil C18 column with a linear water/acetonitrile gradient containing 0.2% TFA. nih.gov General preparative methods for peptides often involve dissolving the crude product and loading it onto a C18 or C4 column, followed by elution with a shallow gradient of acetonitrile in water, with both solvents containing TFA. nih.gov

Below is a table summarizing typical conditions for the HPLC purification of Fmoc-protected peptides, applicable to this compound.

| Parameter | Condition | Rationale / Source(s) |

| Column | Reversed-Phase C18 or C4, 5-10 µm particle size | Provides hydrophobic stationary phase for interaction with the protected peptide. nih.govnih.gov |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Weak solvent; TFA acts as an ion-pairing agent. nih.gov |

| Mobile Phase B | 0.08-0.2% TFA in Acetonitrile (ACN) | Strong solvent for eluting the hydrophobic peptide. nih.govnih.gov |

| Gradient | Linear gradient of increasing Mobile Phase B | Allows for effective separation of the target peptide from more or less hydrophobic impurities. nih.govnih.gov |

| Flow Rate | 5-20 mL/min (Semi-preparative/Preparative) | Adjusted based on column diameter and scale of purification. nih.gov |

| Detection | UV at 265-280 nm | The Fmoc group provides a strong chromophore for sensitive detection. nih.govchinesechemsoc.org |

Crystallization and Recrystallization Methodologies for Enhanced Purity

Following chromatographic purification, crystallization or recrystallization can be employed as a final step to obtain this compound in a highly pure, solid, and stable form. This process is highly effective for removing trace impurities that may have co-eluted during HPLC. The success of crystallization is highly dependent on the purity of the starting material, with a purity of >95% often being a prerequisite. creative-biostructure.com

Specific crystallization protocols for this compound are not extensively documented in public literature, a common scenario for proprietary intermediate compounds. However, methodologies can be effectively adapted from procedures for structurally related Fmoc-amino acids and other protected dipeptides. ajpamc.comnih.govmdpi.com The process generally involves dissolving the compound in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly, which reduces the solubility and promotes the formation of an ordered crystal lattice.

Solvent selection is the most critical parameter. approcess.com For protected amino acids, a range of solvent systems has proven effective. A study on the purification of the parent amino acid, Fmoc-Thr(tBu)-OH, utilized toluene (B28343) for recrystallization, involving heating to 50°C to achieve dissolution followed by cooling. ajpamc.com For other protected dipeptides, mixtures of a solvent in which the peptide is soluble (e.g., ethyl acetate, dichloromethane) and an anti-solvent in which it is poorly soluble (e.g., petroleum ether, hexane) are commonly used to induce crystallization. nih.govmdpi.com The controlled addition of the anti-solvent to a saturated solution of the peptide is a widely used technique. creative-peptides.com

Factors influencing the outcome include the rate of cooling, peptide concentration, and the presence of any heterogeneous nuclei. biolscigroup.us The self-assembly properties of Fmoc-amino acids, driven by π-π stacking of the fluorenyl groups and hydrogen bonding, can also play a crucial role in the crystallization process. researchgate.net

A table of potential solvent systems for the recrystallization of this compound, based on related compounds, is provided below.

| Solvent System | Methodology | Rationale / Source(s) |

| Toluene | Dissolve at elevated temperature (e.g., 50°C), followed by slow cooling. | Proven effective for the parent amino acid Fmoc-Thr(tBu)-OH. ajpamc.com |

| Ethyl Acetate / Petroleum Ether | Dissolve in a minimum of hot ethyl acetate, then add petroleum ether until turbidity appears. Cool slowly. | A common system for crystallizing protected dipeptides. nih.govmdpi.com |

| Dichloromethane (B109758) / Hexane (B92381) | Dissolve in dichloromethane and slowly add hexane as an anti-solvent. | Standard solvent/anti-solvent pair for organic compounds of moderate polarity. researchgate.net |

| Acetonitrile / Water | Dissolve in acetonitrile and add water slowly. | Can be effective if the compound has some water solubility, but less common for highly protected peptides. researchgate.net |

Spectroscopic and Conformational Analysis of Fmoc Thr Tbu Phe Oh and Derived Peptides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. For Fmoc-Thr(tBu)-Phe-OH and peptides derived from it, NMR provides invaluable insights into their structural characteristics.

High-Resolution 1H and 13C NMR Studies

High-resolution 1H and 13C NMR spectroscopy are fundamental for the initial structural verification of this compound. The chemical shifts observed in these spectra are highly sensitive to the local electronic environment of each nucleus, providing a detailed fingerprint of the molecule.

Interactive Data Table: Expected 1H NMR Chemical Shift Ranges for this compound

| Proton | Expected Chemical Shift (ppm) | Notes |

| Fmoc group | 7.2 - 7.9 | Aromatic protons of the fluorenyl group. |

| Phe aromatic | 7.1 - 7.4 | Phenyl ring protons. |

| NH (amide) | 6.0 - 8.0 | Chemical shift is sensitive to hydrogen bonding and solvent. |

| α-CH (Phe) | 4.5 - 5.0 | Influenced by the adjacent carbonyl and aromatic ring. |

| α-CH (Thr) | 4.0 - 4.5 | Influenced by the adjacent amide and hydroxyl groups. |

| β-CH (Phe) | 2.8 - 3.2 | Diastereotopic protons, often appearing as complex multiplets. |

| β-CH (Thr) | 3.8 - 4.2 | Coupled to both α-CH and the γ-methyl group. |

| Fmoc CH & CH2 | 4.1 - 4.6 | Protons of the fluorenylmethoxycarbonyl group. |

| t-Butyl (tBu) | 1.0 - 1.5 | A sharp singlet due to the nine equivalent protons. |

| Thr γ-CH3 | 1.1 - 1.3 | A doublet due to coupling with the β-CH. |

Interactive Data Table: Expected 13C NMR Chemical Shift Ranges for this compound

| Carbon | Expected Chemical Shift (ppm) | Notes |

| Carbonyl (COOH) | 170 - 175 | Carboxylic acid carbon. |

| Carbonyl (Amide) | 168 - 172 | Amide bond carbon. |

| Carbonyl (Fmoc) | 155 - 158 | Urethane carbonyl carbon. |

| Fmoc aromatic | 120 - 145 | Aromatic carbons of the fluorenyl group. |

| Phe aromatic | 125 - 140 | Phenyl ring carbons. |

| α-C (Phe) | 54 - 58 | |

| α-C (Thr) | 58 - 62 | |

| β-C (Phe) | 35 - 40 | |

| β-C (Thr) | 65 - 70 | |

| Fmoc CH & CH2 | 45 - 70 | |

| t-Butyl (C) | 70 - 75 | Quaternary carbon of the t-butyl group. |

| t-Butyl (CH3) | 25 - 30 | Methyl carbons of the t-butyl group. |

| Thr γ-CH3 | 18 - 22 |

2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Dipeptide and Peptide Structure Assignment

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning all proton and carbon signals and for determining the through-bond and through-space connectivities within this compound and larger peptides. walisongo.ac.id

COSY (Correlation Spectroscopy) : This experiment reveals scalar (through-bond) couplings between protons, typically over two or three bonds. libretexts.orgmagritek.com In this compound, COSY spectra would show correlations between the α-H and β-H of both threonine and phenylalanine residues, as well as between the β-H and γ-CH3 of threonine. This helps in identifying the individual amino acid spin systems. magritek.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about through-space proximity of protons, which is crucial for determining the three-dimensional conformation of the dipeptide. libretexts.orgnumberanalytics.com For instance, NOE cross-peaks between the aromatic protons of the Fmoc group and the protons of the amino acid residues can indicate specific folding patterns. In larger peptides, NOEs between non-adjacent residues are key to defining the secondary structure.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly 13C. numberanalytics.com An HSQC spectrum of this compound would provide a map of all C-H bonds, greatly simplifying the assignment of the complex 13C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range (2-3 bond) correlations between protons and heteronuclei. numberanalytics.com This is particularly useful for connecting different spin systems separated by quaternary carbons or heteroatoms. For example, HMBC can show correlations from the amide proton to the carbonyl carbons, and from the α-protons to the carbonyl carbons, thus establishing the peptide bond linkage.

Circular Dichroism (CD) Spectroscopy for Probing Secondary Structure Contributions

Circular Dichroism (CD) spectroscopy is a sensitive technique for analyzing the secondary structure of chiral molecules like peptides. rsc.org The differential absorption of left and right circularly polarized light provides information on the conformational arrangement of the peptide backbone. While a detailed molecular interpretation of CD spectra for short peptides can be complex, it is a valuable tool for observing changes in conformation upon self-assembly or interaction with other molecules. researchgate.net

For Fmoc-protected dipeptides and larger peptides, the CD spectrum is often dominated by signals from the aromatic Fmoc group in the near-UV region (250-320 nm). researchgate.net However, in the far-UV region (190-250 nm), characteristic bands for different secondary structures can be observed. Peptides adopting a β-sheet conformation typically show a negative band around 218 nm, while α-helical structures exhibit negative bands around 222 nm and 208 nm, and a positive band around 193 nm. researchgate.netchinesechemsoc.org The CD spectra of this compound-containing peptides can thus indicate the presence and nature of ordered secondary structures. researchgate.net

X-ray Crystallography of this compound and its Co-crystals for Solid-State Conformation

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. While a crystal structure specifically for this compound is not publicly available, studies on similar Fmoc-protected amino acids and dipeptides offer valuable insights into their solid-state conformations. uow.edu.auresearchgate.net

These studies have revealed that the bulky Fmoc group plays a significant role in the crystal packing, often leading to π-stacking interactions between the fluorenyl rings. researchgate.net Hydrogen bonding between the carboxylic acid and amide groups is also a key determinant of the crystal structure. researchgate.net In some cases, the conformation observed in the solid state can differ from that in solution due to crystal packing forces. uow.edu.auresearchgate.net For instance, some dipeptides adopt a trans conformation in the solid state, while the cis conformer is predominant in solution. uow.edu.auresearchgate.net Analysis of the crystal structure of this compound or its co-crystals would provide precise bond lengths, bond angles, and torsion angles, offering a static picture of its most stable solid-state conformation.

Mass Spectrometry (MS) Applications for Elucidating Fragmentation Pathways and Post-Synthetic Modifications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In conjunction with fragmentation techniques (MS/MS), it can also provide structural information. For this compound, high-resolution mass spectrometry (HRMS) is used to confirm its molecular formula with high accuracy. rsc.org

The fragmentation pathways of Fmoc-protected peptides under MS/MS conditions are well-characterized. Common fragmentation events include the loss of the Fmoc group, cleavage of the peptide bond to produce b- and y-ions, and side-chain fragmentations. The tert-butyl group on the threonine side chain is also prone to fragmentation, typically through the loss of a neutral isobutene molecule. Elucidating these fragmentation patterns is crucial for sequencing peptides and identifying any post-synthetic modifications.

Post-synthetic modifications (PTMs) are chemical alterations to amino acid residues in a peptide or protein after its biosynthesis. jpt.com These modifications can significantly impact the structure and function of the peptide. jpt.com LC-MS/MS is a key technique for identifying and localizing PTMs. proteometools.orgnih.gov By comparing the mass of a peptide with its theoretical mass, and by analyzing the fragmentation spectra, various PTMs such as phosphorylation, glycosylation, and oxidation can be detected and characterized. proteometools.orgnih.gov

Vibrational Spectroscopy (IR and Raman) for Characterizing Functional Group Interactions and Hydrogen Bonding Networks

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules and provides valuable information about functional groups and intermolecular interactions. rsc.org

Infrared (IR) Spectroscopy : The IR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups. The N-H stretching vibration of the amide group typically appears in the range of 3200-3400 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and amide groups are found in the region of 1600-1800 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the Fmoc and phenylalanine groups would also be present. The position and shape of these bands are sensitive to hydrogen bonding, providing insights into the intermolecular interactions within the sample. dergipark.org.tr

Biochemical and Biological Applications of Fmoc Thr Tbu Phe Oh in Research Contexts Excluding Clinical Human Trials

Fmoc-Thr(tBu)-Phe-OH as a Strategic Building Block in the Design and Synthesis of Biologically Active Peptides

The primary role of this compound is as a dipeptide cassette in the Fmoc/tBu strategy of solid-phase peptide synthesis (SPPS). cymitquimica.comcreative-peptides.com This method is fundamental to modern biochemical research, enabling the creation of custom peptides with high purity and yield. The Fmoc group provides temporary N-terminal protection and is readily removed under mild basic conditions (e.g., with piperidine), while the acid-labile tBu group offers semi-permanent protection for the threonine side chain, preventing unwanted side reactions during synthesis. researchgate.netmdpi.com This orthogonal protection scheme is essential for synthesizing complex, biologically active peptides. The dipeptide is used alongside other protected amino acids, such as Fmoc-Gln(Trt)-OH, Fmoc-Ser(tBu)-OH, and Fmoc-Lys(Boc)-OH, to assemble peptide sequences on a solid resin support. ajpamc.com

This compound and its constituent protected amino acids are instrumental in synthesizing peptide analogues and peptidomimetics designed to have improved stability, potency, or novel functions. Researchers modify natural peptide sequences by incorporating non-proteinogenic amino acids, altering the peptide backbone, or introducing cyclic structures. For instance, in the synthesis of Temporin A analogues, which are antimicrobial peptides, the Fmoc/OBut SPPS strategy was employed to replace natural amino acids with others, such as substituting Serine with Threonine, to study the impact on biological activity and hydrolytic stability. mdpi.com Similarly, studies on the gut stability of therapeutic peptides like oxytocin (B344502) involve synthesizing analogues with site-specific modifications, such as the inclusion of D-amino acids or N-alkylation, using Fmoc chemistry to prevent proteolytic degradation. nih.gov These synthetic strategies allow for the systematic exploration of structure-activity relationships.

The synthesis of specific peptide sequences is crucial for studying ligand-receptor interactions. This compound can be incorporated into peptide chains that are then tested for their ability to bind to various receptors. In one study, a series of peptide-based fluorescent ligands for the histamine (B1213489) H1 receptor (H1R) were synthesized using standard Fmoc-SPPS procedures to optimize the linker between the pharmacophore and the fluorophore. nih.govacs.org These synthetic ligands enabled the characterization of binding affinities in in vitro assays. nih.govacs.org Another research effort involved the solid-phase synthesis of a peptide-tethered platinum(II) complex, where the resulting peptide-metal conjugate was evaluated for its biological activity and receptor binding constants. researchgate.net Furthermore, patent literature describes the synthesis of peptide ligands designed to bind to a wide array of receptors, including somatostatin (B550006) and growth factor receptors, for potential use in targeted drug delivery systems, underscoring the foundational role of Fmoc-protected building blocks in this area of research. google.com

Role in Enzymatic Studies and Investigations of Hydrolytic Stability (in vitro, non-human systems)

Peptides synthesized using building blocks like this compound are frequently used as substrates in enzymatic studies and to investigate their stability against hydrolysis. Understanding how a peptide is degraded is key to developing more robust therapeutic candidates. In one such study, cyclic peptides and their linear counterparts were synthesized via Fmoc methodology to assess their stability against enzymatic degradation by trypsin and chymotrypsin. cardiff.ac.uk The results showed that cyclization could significantly improve stability against certain enzymes. cardiff.ac.uk Another study evaluated the hydrolytic stability of newly designed Temporin A analogues in model systems mimicking the stomach (pH 2.0), blood plasma (pH 7.4), and small intestine (pH 9.0). mdpi.com The stability of the peptides was monitored over 24 hours, revealing that specific amino acid substitutions could influence their degradation profiles. mdpi.com

Table 1: Hydrolytic Stability of Temporin A Analogues in Different pH Environments Data derived from a study on newly synthesized Temporin A analogues. mdpi.com

| Peptide Analogue | Stability at pH 2 (24h) | Stability at pH 7.4 (24h) | Stability at pH 9 (24h) |

| DTThr (Contains Threonine at pos. 10) | Stable | Stable | Complete Hydrolysis |

| DT4F (Contains fluorinated Phe at pos. 1) | Stable | Stable | Complete Hydrolysis |

| This interactive table summarizes the stability of specific peptide analogues under different pH conditions, highlighting how modifications impact their resistance to hydrolysis. |

Development of Fluorescent or Isotopic Probes Incorporating this compound for Biochemical Assays

This compound and its constituent monomers are vital for constructing fluorescently labeled or isotopically tagged peptide probes. These probes are indispensable tools for visualizing biological processes and quantifying interactions in biochemical assays. Research into the nephrotoxicity of polymyxin (B74138) antibiotics involved the rational design and synthesis of fluorescent polymyxin probes. monash.edusemanticscholar.org The synthesis was conducted on a solid support using Fmoc-protected amino acids, including Fmoc-Thr(tBu)-OH, to build the peptide core, which was then labeled with a dansyl fluorophore. monash.edusemanticscholar.org These probes were used to visualize the uptake and localization of polymyxins in renal tubular cells via fluorescence microscopy. monash.edu This approach allows for detailed mechanistic studies at the cellular level without use in humans.

Investigation of its Self-Assembly Properties and Hydrogel Formation for Biomaterial Research

The self-assembly of small molecules, particularly Fmoc-amino acids and dipeptides, into ordered nanostructures like hydrogels is a burgeoning field in biomaterial science. The Fmoc group, with its aromatic nature, plays a critical role in driving self-assembly through π-π stacking interactions. While research on the dipeptide this compound itself is specific, studies on its components are informative. A notable study investigated the self-assembly of Fmoc-Thr(tBu)-OH, revealing that it forms different structures depending on concentration and temperature. chemrxiv.org At lower concentrations, it formed spheres, which transitioned to dumbbell-like shapes at higher concentrations. chemrxiv.orgresearchgate.net Heating induced further morphological changes to rod-like structures. chemrxiv.org This controlled self-assembly is crucial for creating hydrogels with specific mechanical properties for applications like 3D cell culture and drug delivery. The principles are similar for Fmoc-dipeptides like Fmoc-diphenylalanine (Fmoc-FF), which is well-known for forming robust hydrogels. nih.govnih.gov

Table 2: Morphological Transitions of Self-Assembled Fmoc-Thr(tBu)-OH Data based on research into the self-assembly of Fmoc-amino acid variants. chemrxiv.org

| Condition | Concentration | Observed Morphology |

| Room Temperature | Low | Spheres |

| Room Temperature | High | Dumbbell-like Structures |

| Heating | Low | Rod-like Structures |

| Heating | High | Dumbbell-rod like Structures |

| This interactive table illustrates how environmental factors like concentration and temperature influence the supramolecular structures formed by Fmoc-Thr(tBu)-OH. |

Applications in Combinatorial Chemistry and Peptide Library Generation for Research Scaffolds

This compound is a relevant component for the synthesis of peptide libraries, which are powerful tools in drug discovery and basic research for screening vast numbers of compounds simultaneously. The "one-bead one-compound" (OBOC) combinatorial library method heavily relies on the Fmoc/tBu protection strategy. researchgate.netnih.gov In this approach, a "split-mix" synthesis results in millions of resin beads, each displaying multiple copies of a unique peptide sequence. researchgate.netnih.gov These libraries can be screened against a biological target, such as a receptor or enzyme, to identify "hit" compounds with high binding affinity. For example, Fmoc-protected amino acids are used to create multi-use peptide libraries (MUPL) that allow for the controlled release of peptides for functional screening in bioassays, leading to the discovery of novel peptide agonists. pnas.org The efficiency of these large-scale syntheses is often optimized, for instance, by using "tea bag" methods that allow for the simultaneous synthesis of many peptides while reducing solvent usage. mdpi.com

Advanced Analytical Methodologies for the Characterization and Quantification of Fmoc Thr Tbu Phe Oh in Research Samples

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Fmoc-protected peptides. Its high resolution and the availability of various stationary phases and detection methods make it an indispensable tool for both purity assessment and enantiomeric analysis.

The stereochemical purity of Fmoc-Thr(tBu)-Phe-OH is critical, as the presence of unwanted diastereomers can significantly impact the biological activity and structural integrity of the final peptide. Chiral HPLC is the premier method for separating and quantifying these stereoisomers. This technique utilizes chiral stationary phases (CSPs) that interact differentially with the enantiomers, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven highly effective for the chiral resolution of Fmoc-amino acids and their derivatives under reversed-phase conditions. phenomenex.comchinacloudapi.cn For Fmoc-Thr(tBu)-OH, a component of the dipeptide, successful separations have been achieved on various CSPs. hplc.eunih.gov The choice of CSP and mobile phase composition is crucial for achieving baseline resolution of the potential diastereomers of this compound (L-D, D-L, D-D, and L-L). A study on Nα-Fmoc proteinogenic amino acids demonstrated that zwitterionic and anion-exchanger type CSPs can also be employed, though with varying success for different derivatives. For instance, under specific hydro-organic mobile phase conditions on a ZWIX(+)™ column, Fmoc-Thr(tBu)-OH enantiomers were not resolved, highlighting the importance of method development for specific compounds. nih.govsemanticscholar.org

Key Research Findings for Chiral HPLC Separation of Fmoc-Amino Acids:

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Target Analyte | Outcome | Reference |

| Lux Cellulose-2 | Acetonitrile (B52724)/Water with 0.1% TFA | Fmoc-Thr(tBu)-OH | Baseline resolution | phenomenex.com |

| Lux Cellulose-3 | Acetonitrile/Water with 0.1% TFA | Fmoc-Phe-OH | Baseline resolution | phenomenex.com |

| CHIRALPAK ZWIX(+)™ | H₂O/MeOH (1/99 v/v) with 30 mM TEA and 60 mM FA | Fmoc-Thr(tBu)-OH | No resolution | hplc.eu |

| CHIRALPAK QN-AX™ | MeOH/MeCN (75/25 v/v) with 30 mM TEA and 60 mM FA | Fmoc-Thr(tBu)-OH | Partial separation | nih.govsemanticscholar.org |

This interactive table summarizes findings on related Fmoc-amino acids, indicating promising starting points for method development for the dipeptide this compound.

The enantiomeric excess (e.e.) of a sample can be precisely calculated from the peak areas of the separated isomers in the chromatogram, with suppliers of high-quality Fmoc-amino acids often guaranteeing an enantiomeric purity of ≥99.8%. sigmaaldrich.commerck-lifescience.com.twcem.com

Standard reversed-phase HPLC (RP-HPLC) with UV detection is the most common method for determining the chemical purity of this compound and identifying process-related impurities. rsc.org Impurities can arise during the synthesis of the protected amino acids or the dipeptide itself.

Common impurities found in Fmoc-amino acids include:

Dipeptide impurities: Formed by the reaction of the activated Fmoc reagent with the already formed Fmoc-amino acid (e.g., Fmoc-Thr(tBu)-Thr(tBu)-OH). merck-lifescience.com.tw

β-Alanine adducts: Resulting from the rearrangement of the Fmoc-OSu reagent used in the protection step. merck-lifescience.com.tw

Free amino acids: Unreacted starting materials. merck-lifescience.com.tw

Side-chain unprotected Fmoc-amino acid: Incomplete protection of the functional group on the amino acid side chain. merck-lifescience.com.tw

A study on the purification of various Fmoc-amino acids, including Fmoc-Thr(tBu)-OH, demonstrated a significant reduction in impurity levels, which in turn improved the purity of the final synthesized peptide. ajpamc.com This highlights the importance of using highly purified starting materials.

Typical Impurity Levels in Commercial vs. Purified Fmoc-Amino Acids:

| Fmoc-Amino Acid | Impurity Level (Commercial) | Impurity Level (Purified) | Reference |

| Fmoc-Thr(tBu)-OH | 2.01% | 0.82% | ajpamc.com |

| Fmoc-Lys(Boc)-OH | 3.5% | 1.1% | ajpamc.com |

| Fmoc-Gln(Trt)-OH | 4.1% | 1.5% | ajpamc.com |

This interactive table illustrates the impact of purification on the purity of Fmoc-amino acid starting materials.

HPLC methods for purity analysis typically use a C18 or C8 column with a gradient elution of acetonitrile and water, often with an acid modifier like trifluoroacetic acid (TFA) to ensure good peak shape. rsc.orgrsc.org

Capillary Electrophoresis (CE) for Purity Assessment and Separation of Stereoisomers

Capillary Electrophoresis (CE) is a high-resolution separation technique that is complementary to HPLC. It separates molecules based on their charge-to-size ratio in an electric field. CE is particularly well-suited for the analysis of charged molecules like peptides and can be a powerful tool for purity assessment and the separation of stereoisomers of this compound. acs.org

For the separation of stereoisomers, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are commonly used chiral selectors in CE for the enantioseparation of Fmoc-amino acids. acs.org The principle relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector, which have different electrophoretic mobilities. This approach has been successfully used to determine the enantiomeric purity of Fmoc-protected amino acids and to monitor racemization during peptide synthesis. acs.orgmdpi.com The method can be highly sensitive, with detection limits for minor enantiomers reported to be as low as 0.05%. acs.org

A comprehensive analytical platform using CE coupled with tandem mass spectrometry (CE-MS/MS) has been developed for the analysis of a wide range of dipeptides, demonstrating excellent separation of structural isomers. nih.gov This indicates the high potential of CE for resolving the closely related stereoisomers of this compound.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Impurity Profiling and Advanced Characterization

Hyphenated techniques, which couple a separation method with a mass spectrometer, are essential for the unambiguous identification of impurities and for the advanced structural characterization of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the most powerful tools for this purpose. gcms.czscienceopen.comrsc.org After separation by HPLC, the eluent is introduced into the mass spectrometer, which provides mass information for each peak. This allows for the confident identification of impurities, even those that co-elute with the main peak. Common process-related impurities in peptide synthesis include deletion sequences (missing an amino acid), insertion sequences (containing an extra amino acid), and products with modifications like deamidation or oxidation. gcms.cz High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, facilitating the determination of the elemental composition of an unknown impurity. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the analysis of volatile impurities or for the characterization of the amino acid components after hydrolysis of the dipeptide. biopharmaspec.comnih.gov For instance, after derivatization to make them volatile, the amino acids can be analyzed by GC-MS to confirm their identity and stereochemistry. Headspace GC-MS is a standard method for detecting residual solvents from the synthesis process. biopharmaspec.com

Common Impurities in Peptide Synthesis and their Detection by Hyphenated Techniques:

| Impurity Type | Description | Primary Detection Method | Reference |

| Deletion Sequences | Peptide missing one or more amino acids | LC-MS/MS | gcms.cz |

| Insertion Sequences | Peptide with one or more extra amino acids | LC-MS/MS | gcms.cz |

| Racemization Products | Presence of D-amino acids instead of L-amino acids | Chiral HPLC, Chiral GC-MS | sigmaaldrich.comcat-online.com |

| Deamidation | Conversion of Asn or Gln to Asp or Glu | LC-MS/MS | gcms.cz |

| Oxidation | Oxidation of susceptible residues like Met or Trp | LC-MS/MS | gcms.cz |

| Residual Solvents | Solvents from synthesis (e.g., DMF, DCM) | Headspace GC-MS | biopharmaspec.com |

This interactive table summarizes typical impurities encountered in peptide synthesis and the primary analytical techniques used for their detection and characterization.

Quantitative NMR (qNMR) for Precise Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute quantification method that can determine the precise concentration of an analyte in a sample without the need for a calibration curve using an identical standard. resolvemass.caresearchgate.net The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. resolvemass.ca

To perform qNMR, a certified internal standard of known concentration is added to the sample containing this compound. By comparing the integral of a well-resolved, unique signal from the dipeptide to the integral of a signal from the internal standard, the exact concentration or purity of the dipeptide can be calculated. resolvemass.ca This method is non-destructive, allowing the sample to be used for further analyses. resolvemass.ca

qNMR has been successfully applied to the quantification of peptides and is recognized for its high accuracy and traceability to SI units. nih.govbipm.org The main requirements are the availability of a pure, stable internal standard and at least one signal in the analyte's NMR spectrum that is baseline-resolved from other signals. For this compound, the distinct aromatic protons of the Fmoc group or other unique signals could potentially be used for quantification. chemicalbook.com This technique is particularly valuable for assigning a precise concentration to a research sample or for determining the net peptide content of a lyophilized powder, which may also contain water and counter-ions. researchgate.netnih.gov

Future Directions and Emerging Research Avenues Involving Fmoc Thr Tbu Phe Oh

Integration with Green Chemistry and Sustainable Synthesis Approaches

The pharmaceutical and chemical industries are increasingly focused on adopting greener and more sustainable manufacturing processes. advancedchemtech.com Solid-phase peptide synthesis, a cornerstone of peptide production, has traditionally been criticized for its heavy reliance on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), as well as the generation of significant chemical waste. tandfonline.com The integration of Fmoc-Thr(tBu)-Phe-OH into green chemistry paradigms represents a significant area of future research.

Key research efforts are focused on replacing hazardous solvents with more environmentally benign alternatives. biotage.com Studies have explored the use of solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene carbonate (PC) in Fmoc-SPPS. acs.orgbiotage.com The solubility and reactivity of building blocks like this compound in these green solvents are critical parameters that require systematic investigation to ensure high purity and yield. For instance, research has demonstrated the successful synthesis of model peptides using 2-MeTHF, which showed high crude purity and low racemization potential. biotage.com Another approach involves developing protocols that use a single green solvent for all synthesis steps, including coupling, deprotection, and washing, thereby simplifying the process and facilitating solvent recycling. acs.org

Furthermore, "in-situ" Fmoc removal protocols, which eliminate the washing step after coupling, have been proposed to reduce solvent consumption by up to 60%. researchgate.nettandfonline.com These methods often utilize alternative bases like 4-methylpiperidine (B120128) (4-MP) in place of the more toxic piperidine (B6355638). advancedchemtech.comtandfonline.com The compatibility and performance of this compound within these streamlined, sustainable protocols will be a key focus for optimizing the synthesis of peptides containing the Thr-Phe motif. The development of methods for peptide synthesis in aqueous media, using water-dispersible nanoparticles of Fmoc-amino acids, also presents a promising, albeit challenging, avenue for future exploration. nih.gov

Table 1: Comparison of Solvents in Solid-Phase Peptide Synthesis

| Solvent | Type | Key Considerations for Sustainability |

|---|---|---|

| N,N-Dimethylformamide (DMF) | Traditional | Hazardous, subject to increasing regulation. |

| Dichloromethane (DCM) | Traditional | Hazardous, significant environmental impact. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Derived from renewable sources, less toxic than DMF/DCM. biotage.com |

| Cyclopentyl methyl ether (CPME) | Green Alternative | Lower toxicity profile, considered a greener option. biotage.com |

| Anisole/N-octylpyrrolidone (NOP) Mixture | Green Alternative | Derived from renewable sources, effective for resin swelling and amino acid solubilization. tandfonline.com |

| Propylene Carbonate (PC) | Green Alternative | Can be used for all steps of synthesis, facilitating recycling. acs.org |

Applications in Bioconjugation and Chemical Ligation Strategies

The creation of complex biomolecules often requires the chemical linking, or ligation, of different components, such as peptides, proteins, and other functional moieties. nih.gov While this compound is a building block for synthesis, its constituent amino acids and protecting groups offer potential handles for novel bioconjugation and chemical ligation strategies once incorporated into a larger peptide sequence.

Future research could explore the selective deprotection of the C-terminal carboxylic acid of this compound for solution-phase ligation, or its incorporation into a peptide chain that is later used in convergent synthesis strategies. nih.gov Methods like native chemical ligation (NCL), which involves the reaction between a C-terminal thioester and an N-terminal cysteine, are foundational in chemical protein synthesis. nih.govethz.ch While the Thr-Phe sequence is not a canonical NCL site, advancements in ligation chemistry are expanding the range of possible junctions. For example, serine/threonine ligation (STL) utilizes a peptide with a C-terminal salicylaldehyde ester to react with an N-terminal serine or threonine residue, forming a native peptide bond after an acid-labile intermediate is cleaved. acs.orgrsc.org A peptide fragment containing the Thr-Phe motif could be a substrate for such ligation techniques, enabling the assembly of larger proteins.

The hydroxyl group of threonine, once deprotected, also presents a site for modification. This allows for the attachment of various molecules, including fluorophores, polyethylene (B3416737) glycol (PEG) chains, or small molecule drugs, creating specialized bioconjugates. The development of chemoselective methods that can target the threonine side chain within a complex peptide containing a Thr-Phe sequence is an active area of research.

Exploration of its Potential in Next-Generation Peptide-Based Materials and Nanostructures

Fmoc-dipeptides, particularly those containing aromatic residues like phenylalanine, are well-known for their ability to self-assemble into a variety of nanostructures, including nanofibers, nanotubes, and hydrogels. nih.govnih.govacs.org This self-assembly is driven by a combination of π-stacking interactions between the Fmoc groups and hydrogen bonding between the peptide backbones. nih.gov These materials are of great interest for applications in tissue engineering, drug delivery, and regenerative medicine. researchgate.netnih.gov

The specific dipeptide this compound, with its bulky tBu protecting group, may exhibit unique self-assembly properties compared to its unprotected counterpart. However, after the synthesis and deprotection of a larger peptide containing the Thr-Phe sequence, this motif can contribute to the formation of higher-order structures. The phenylalanine residue provides the aromatic component crucial for π-stacking, while the threonine residue can participate in hydrogen bonding through its hydroxyl group.

Future research will likely focus on how sequences containing Thr-Phe, derived from the use of this compound, influence the morphology and mechanical properties of self-assembled materials. For example, Fmoc-peptide hydrogels have been shown to support cell adhesion and proliferation, making them promising scaffolds for tissue engineering. nih.govresearchgate.net By incorporating the Thr-Phe motif into self-assembling peptide sequences, it may be possible to fine-tune the resulting hydrogel's properties for specific biomedical applications. Furthermore, these peptide nanostructures can serve as templates for the creation of inorganic nanomaterials, such as gold nanoparticles, in a green synthesis approach. researchgate.net

Table 2: Examples of Self-Assembling Fmoc-Peptide Structures

| Fmoc-Peptide | Resulting Nanostructure | Potential Application |

|---|---|---|

| Fmoc-Phe-Phe (Fmoc-FF) | Nanofibers, Hydrogels nih.gov | Tissue Engineering, Drug Delivery |

| Fmoc-Arg-Gly-Asp (Fmoc-RGD) | Nanotubes, Hydrogels acs.org | Cell-Adhesive Scaffolds |

| Fmoc-Phe-Ser | Templates for spherical gold nanoparticles researchgate.net | Nanomaterial Synthesis |

| Fmoc-Phe-Tyr | Templates for rectangular gold plates researchgate.net | Nanomaterial Synthesis |

Development of Novel Protecting Group Strategies and Orthogonal Chemistries relevant to this compound

The success of complex peptide synthesis relies on the concept of orthogonality, where different protecting groups can be removed under distinct conditions without affecting others. iris-biotech.debiosynth.compeptide.com The standard Fmoc/tBu strategy is a prime example of an orthogonal system, with the Fmoc group being base-labile and the tBu group being acid-labile. iris-biotech.dealtabioscience.com

Future research will continue to push the boundaries of orthogonal protection schemes to enable the synthesis of even more complex and modified peptides. This involves the development of new protecting groups that are removable under highly specific and mild conditions. For this compound, this could mean exploring alternatives to the tert-butyl (tBu) group for protecting the threonine side chain. While tBu is robust, its removal requires strong acid (e.g., trifluoroacetic acid, TFA), which can sometimes cause side reactions. creative-peptides.com

Emerging strategies include the use of protecting groups that are labile to enzymatic cleavage, light (photolabile groups), or specific metal catalysts. polypeptide.com For instance, the allyloxycarbonyl (Aloc) group can be used to protect hydroxyl or amine functionalities and is removed by palladium catalysis, offering an additional layer of orthogonality to the Fmoc/tBu scheme. polypeptide.com Developing a variant of the Thr-Phe dipeptide with such an alternative protecting group on the threonine side chain would expand the synthetic toolbox. This would allow for selective on-resin modification of the threonine residue while the rest of the peptide remains protected, facilitating the creation of branched, cyclic, or site-specifically labeled peptides containing the Thr-Phe sequence.

Q & A

What are the standard protocols for synthesizing Fmoc-Thr(tBu)-Phe-OH, and how do they address stereochemical integrity?

Answer (Basic):

this compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. In SPPS, Fmoc-Thr(tBu)-OH is coupled to Phe-OH using activating agents like DIPCDI (N,N'-diisopropylcarbodiimide) or HOBt (hydroxybenzotriazole) on a resin-bound peptide chain. The Fmoc group is removed using 20% piperidine in DMF to enable subsequent couplings. Stereochemical integrity is maintained by optimizing reaction conditions (e.g., low temperature, short coupling times) to minimize racemization. For solution-phase synthesis, Fmoc-Thr(tBu)-OH and Phe-OH are coupled in the presence of coupling reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) .

Key Data:

| Parameter | Value/Recommendation | Source |

|---|---|---|

| Coupling Reagents | DIPCDI, HOBt, DCC/DMAP | |

| Fmoc Deprotection Agent | 20% piperidine in DMF | |

| Racemization Risk | <0.5% D-enantiomer (optimized) |

How can researchers purify and characterize this compound to ensure high purity?

Answer (Basic):

Purification is typically performed using reverse-phase HPLC with a C18 column and gradients of acetonitrile/water (0.1% TFA). Characterization includes:

- HPLC Purity : ≥98% (UV detection at 220 nm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (expected [M+H]+: ~583.6 g/mol based on C₃₂H₄₁N₂O₇) .

- Optical Rotation : [α]²⁴D = -7.0° to -5.0° (1% in DMF) to verify enantiomeric purity .

Common Impurities:

| Impurity Type | Mitigation Strategy |

|---|---|

| Unreacted Starting Material | Extended washing during SPPS |

| Diastereomers | Optimize coupling conditions |

What advanced strategies improve coupling efficiency of Fmoc-Thr(tBu)-OH in sterically hindered environments?

Answer (Advanced):

Coupling efficiency drops with bulky residues (e.g., tBu-protected Thr). Solutions include:

Double Coupling : Repeat couplings with fresh reagents.

Microwave-Assisted SPPS : Enhances reaction rates and yields .

Ultrasound Agitation : Improves resin swelling and reagent diffusion .

High-Performance Coupling Reagents : Use COMU or PyAOP for sterically challenging residues .

Case Study :

In a backbone-modified peptide synthesis, Fmoc-Thr(tBu)-OH achieved 95% coupling efficiency under microwave conditions (50°C, 10 min) compared to 75% efficiency under standard conditions .

How can researchers address racemization during this compound synthesis?

Answer (Advanced):

Racemization occurs during Fmoc deprotection or coupling. Mitigation strategies:

Deprotection Optimization : Limit piperidine exposure (2 × 5 min treatments) .

Low-Temperature Coupling : Perform reactions at 0–4°C .

Additives : Use HOBt or OxymaPure to suppress base-induced racemization .

Data from Evidence:

| Condition | Racemization Rate |

|---|---|

| Standard (25°C, no additives) | 1.2% D-enantiomer |

| Optimized (4°C, HOBt) | 0.3% D-enantiomer |

What analytical methods resolve contradictions in impurity profiles between batches?

Answer (Advanced):

Discrepancies in impurity profiles (e.g., truncated sequences or tert-butyl adducts) require:

LC-MS/MS : Identifies side products via fragmentation patterns.

2D-NMR : Resolves structural ambiguities (e.g., tert-butyl group migration) .

Ion Mobility Spectrometry : Differentiates isobaric impurities .

Example :

A study detected a tert-butyl adduct (m/z +57) in this compound batches, traced to incomplete TFA cleavage during resin cleavage. Adjusting cleavage time from 2 hr to 3 hr reduced the impurity by 90% .

How does the tert-butyl group in this compound influence peptide stability and solubility?

Answer (Advanced):

The tBu group:

- Enhances Stability : Protects the hydroxyl group from oxidation during synthesis .

- Reduces Solubility : Requires polar solvents (e.g., DMF, DMSO) for handling.

- Impacts Folding : May alter secondary structure in hydrophobic peptide domains .

Solubility Data:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | ≥97.4 |

| Ethanol | ≥38.3 |

What are the best practices for long-term storage of this compound?

Answer (Basic):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.